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This guide provides troubleshooting advice and answers to frequently asked questions for

researchers, scientists, and drug development professionals engaged in the refinement of

crystal structures from X-ray diffraction data.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues encountered during the structure refinement process.

Q1: My R-factors (R-work/R-free) are high or have stalled during refinement. What are the

common causes and how can I fix this?

High R-factors indicate a poor agreement between your structural model and the experimental

diffraction data.[1] The R-work measures how well the model fits the data used in refinement,

while R-free is calculated from a small subset of data (typically 5-10%) withheld from the

refinement process to provide a less biased measure of model quality.[2][3] A significant gap

between R-work and R-free can suggest overfitting of the model to the data.[2]

Common Causes and Solutions:

Incorrect Space Group or Unit Cell: One of the most frequent errors is assigning a space

group with lower symmetry than the true one.[4] This leads to an unstable refinement with

too many parameters.[5]
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Solution: Use software tools to check for higher symmetry or missed symmetry elements.

Re-process your data in the correct, higher-symmetry space group. Check for weak

superlattice reflections that might indicate a different unit cell.[4]

Twinning: Merohedral twinning occurs when a crystal contains domains with the same lattice

but different orientations.[6] This leads to overlapping diffraction patterns, incorrect

intensities, and stalled refinements with high R-factors.[6]

Solution: Check intensity statistics (e.g., cumulative intensity distribution) for signs of

twinning.[6] Programs like phenix.xtriage or TRUNCATE can help detect it.[6] If twinning is

present, use a twin refinement protocol in your software.[7]

Unmodeled Disorder: Atoms or entire molecular fragments may occupy multiple positions in

the crystal lattice.[7][8] If this disorder is not accounted for, it will result in poor model-to-map

fit and elevated R-factors.

Solution: Examine the difference electron density map (Fo-Fc) for significant positive and

negative peaks around the atom or group.[9] Model the disorder using alternate

conformations (e.g., using PART instructions in SHELXL) and refine their occupancies,

ensuring they sum to one.[7]

Poor Data Quality: Low-resolution data or data with significant errors will inherently limit the

quality of the final model and result in higher R-factors.[4]

Solution: If possible, re-collect data on a better crystal or at a higher-power X-ray source.

Ensure proper data processing, including background subtraction and absorption

correction.[10][11]

Incorrect Model Building: An incomplete or incorrectly traced model, including missing atoms,

ligands, or solvent molecules, will contribute to high R-factors.

Solution: Carefully re-examine the 2Fo-Fc and Fo-Fc electron density maps to identify

missing fragments or incorrectly placed atoms.[9][12] Add ordered water molecules to

significant, chemically plausible peaks in the difference map.

Q2: The electron density for parts of my model is weak or uninterpretable. What should I do?
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The quality of an electron density map is directly related to the resolution of the diffraction data.

[3] Weak or "fuzzy" density often corresponds to regions of the molecule with high flexibility or

static disorder.[13]

Troubleshooting Steps:

Check Map Contours: Ensure your 2Fo-Fc map is contoured at an appropriate level, typically

around 1.0 to 1.5 σ.[9]

Assess Local Data Quality: High B-factors (atomic displacement parameters) in a specific

region indicate greater atomic motion or disorder, which correlates with weaker density.

Model as Alanine/Glycine: For protein side chains with very poor density, it is common

practice to truncate the model to an alanine or glycine residue to represent the main chain,

which is often better defined.

Consider Disorder: If distinct blobs of density are visible, attempt to model the region with

two or more alternate conformations with partial occupancies.[7]

Do Not Over-interpret: For very low-resolution data (e.g., >3.0 Å), only the main chain trace

and the general shape of large side chains may be visible.[3] Avoid building in detail that the

data cannot support.

Q3: How do I know if my crystal is twinned?

Twinning is a common pathology where crystal domains grow in different orientations,

complicating structure determination.[8][14] It should be suspected when refinement stalls at

high R-factors (>0.30) despite an apparently correct model.

Detection Methods:

Intensity Statistics: The cumulative intensity distribution for acentric reflections in twinned

data will fall between the theoretical curves for twinned and untwinned data.[6][8]

Specialized Software: Use data analysis programs that specifically test for twinning by

examining intensity statistics and Patterson function properties.[6]
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Refinement Behavior: A refusal of the R-factors to drop below ~0.25-0.30 for an otherwise

reasonable model is a strong indicator.

Q4: What is the difference between static and dynamic disorder, and how should I model them?

Disorder refers to situations where atoms do not occupy a single, fixed position in the crystal

lattice.

Static Disorder: The atom or group occupies one of several distinct positions in different unit

cells throughout the crystal. This is modeled using alternate conformations with refined

partial occupancies.[7]

Dynamic Disorder: The atom or group is highly mobile, moving or vibrating around an

average position. This is primarily modeled by the atomic displacement parameters (B-

factors). Very high B-factors indicate significant motion.

In practice, it can be difficult to distinguish between the two, but if clear, separate peaks are

visible in the electron density, modeling static disorder with alternate conformations is

appropriate.

Data Presentation: Key Refinement Statistics
The quality of a refined crystal structure is assessed using several statistical indicators. The

acceptable ranges can vary based on resolution and molecule type.
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Parameter
Small Molecule

(Typical)

Macromolecule

(Typical)
Description

Resolution (Å) < 1.0 1.5 - 3.5

A measure of the level

of detail in the

diffraction data;

smaller values are

better.[3]

R-work (R-cryst) < 0.05 < 0.20

Measures the

agreement between

the model and the

diffraction data used

for refinement.[1][15]

R-free < 0.06 < 0.26

A less-biased

measure of model

quality, calculated

from data not used in

refinement.[2][3]

R-work / R-free Gap ~0.01 ~0.04 - 0.06

A large difference

suggests the model

has been over-

parameterized or

"over-fit" to the data.

[2]

Completeness (%) > 99% > 95%

The percentage of

theoretically possible

reflections that were

measured.

I/σ(I) > 10 (overall)
> 2.0 (at highest

resolution shell)

The ratio of reflection

intensity to its

uncertainty; a

measure of signal-to-

noise.
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CC1/2 > 0.9 (overall)
> 0.5 (at highest

resolution shell)

The correlation

coefficient between

random half-sets of

the data; a robust

indicator of signal

quality.

RMSD Bonds (Å) < 0.01 < 0.02

Root-mean-square

deviation from ideal

bond lengths.

RMSD Angles (º) < 1.0 < 2.0

Root-mean-square

deviation from ideal

bond angles.

Note: Values are general guidelines. High-resolution macromolecular structures (<1.5 Å) may

achieve R-factors closer to those of small molecules.[1][2]

Experimental Protocols: Standard Refinement
Workflow
The refinement process is an iterative cycle of model adjustment and comparison against

experimental data.[16] The goal is to minimize the difference between observed structure factor

amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[16]

Key Steps:

Data Processing: Raw diffraction images are processed to determine the unit cell, space

group, and reflection intensities. This step is critical as errors here will prevent successful

refinement.[10]

Phase Determination: The "phase problem" is the loss of phase information during data

collection.[16][17] Phases must be estimated using methods like Molecular Replacement

(MR), isomorphous replacement (MIR), or anomalous dispersion (MAD/SAD).[13][16]

Initial Model Building: An initial atomic model is built into the electron density map generated

from the experimental amplitudes and estimated phases.[18] Automated tools like
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ARP/wARP or Buccaneer are often used for this step.[18]

Reciprocal Space Refinement: The model's parameters (atomic coordinates, B-factors,

occupancies) are adjusted to improve the fit to the diffraction data.[19] This is typically done

using least-squares minimization.[16]

Rigid Body Refinement: In early stages, domains or entire molecules are moved as single

rigid bodies.

Positional and B-factor Refinement: Individual atomic coordinates and thermal parameters

are refined.

Real Space Refinement / Map Inspection: The model is manually inspected and adjusted in

real space against the 2Fo-Fc and Fo-Fc electron density maps.[9] This is crucial for

correcting errors, modeling disorder, and adding solvent molecules.

Iterative Cycles: Steps 4 and 5 are repeated in multiple cycles. With each cycle, the model

improves, leading to better phase calculations, which in turn produce a better electron

density map for further model building.

Validation: The final model is thoroughly checked for geometric correctness (bond lengths,

angles), stereochemistry (Ramachandran plot for proteins), and overall fit to the data (R-

factors, etc.). This step ensures the model is chemically and physically plausible.

Visualizations
Diagrams created with Graphviz to illustrate key workflows and logical relationships in crystal

structure refinement.
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Caption: General workflow for macromolecular crystal structure determination and refinement.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b577738?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Checks

Potential Solutions

Outcome

High R-work / R-free?

Check for higher
space group symmetry

Check for twinning
(e.g., phenix.xtriage)

Is model complete?
(Missing loops, ligands, waters)

Reprocess data in
correct space group

Symmetry missed

Perform twin refinement

Twinning detected

Rebuild model, add
missing components

Model incomplete

Model disorder
(alternate conformations)

Unmodeled density
present

R-factors improve

Click to download full resolution via product page

Caption: Troubleshooting flowchart for diagnosing and addressing high R-factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4894611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894611/
https://ocw.mit.edu/courses/5-069-crystal-structure-analysis-spring-2010/771d364501296a47042f135be5a56643_refine_hand1_rev.pdf
https://home.ccr.cancer.gov/csb/nihxray/Topic-Discussion_Twinning_Mark-Mayer.pdf
https://fiveable.me/mathematical-crystallography/unit-12/advanced-refinement-techniques-eg-disorder-twinning/study-guide/aITnsUOHX7ESNB17
https://experiments.springernature.com/articles/10.1007/978-1-4939-7000-1_8
https://experiments.springernature.com/articles/10.1007/978-1-4939-7000-1_8
https://proteopedia.org/wiki/index.php/Electron_density_maps
https://pmc.ncbi.nlm.nih.gov/articles/PMC12497095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12497095/
https://hkl-xray.com/sites/default/files/HKL2000manual-2020/18-AppendixTroubleshooting.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7423092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7423092/
https://www.creative-biostructure.com/resource-common-problems-protein-xray-crystallography.htm
https://pubmed.ncbi.nlm.nih.gov/28573574/
https://pubmed.ncbi.nlm.nih.gov/28573574/
https://dictionary.iucr.org/R_factor
https://fiveable.me/mathematical-crystallography/unit-12
https://people.bu.edu/mfk/restricted566/phaseproblem.pdf
https://www.frontierspartnerships.org/articles/10.18388/abp.2020_5589/pdf
https://atbweb.stanford.edu/atb_publications/brunger_adams_2012.pdf
https://www.benchchem.com/product/b577738#refinement-of-crystal-structure-from-x-ray-diffraction-data
https://www.benchchem.com/product/b577738#refinement-of-crystal-structure-from-x-ray-diffraction-data
https://www.benchchem.com/product/b577738#refinement-of-crystal-structure-from-x-ray-diffraction-data
https://www.benchchem.com/product/b577738#refinement-of-crystal-structure-from-x-ray-diffraction-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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